1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid
Overview
Description
1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid is a useful research compound. Its molecular formula is C21H18N2O5 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antidiabetic Activity : Tryptoline-3-carboxylic acid derivatives, closely related to 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid, have shown potential as antidiabetic agents. In a study by Choudhary et al. (2011), these compounds were tested for antidiabetic activity in streptozotocin-induced diabetic rats, demonstrating significant efficacy in reducing serum glucose levels (Choudhary et al., 2011).
Application in Mass Spectrometry : Beta-carboline alkaloids, including compounds similar to this compound, have been utilized as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). Nonami et al. (1997) reported their successful application in analyzing proteins and sulfated oligosaccharides (Nonami et al., 1997).
Antifilarial Chemotherapy : Compounds derived from 9H-pyrido[3,4-b]indoles, closely related to the compound , have been identified as promising lead compounds in antifilarial chemotherapy. Srivastava et al. (1999) synthesized and evaluated various derivatives for their macrofilaricidal activity, finding several compounds with high efficacy against different filarial species (Srivastava et al., 1999).
Synthesis of Indole Derivatives : Research has also explored the synthesis of indole derivatives, including 1,3-disubstituted-9H-pyrido[3,4-b]indoles. These studies focus on creating new chemical structures potentially useful in various therapeutic applications. For example, Omar and Yamada (1966) described the synthesis of various derivatives using cyclodesulfurization reactions (Omar & Yamada, 1966).
Antioxidant Activity : Indole derivatives, including those based on 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole, have been investigated for their antioxidant properties. Ansari et al. (2022) synthesized derivatives and evaluated their scavenging activity for reactive oxygen species, identifying several potent antioxidants (Ansari et al., 2022).
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-26-16-8-11(9-17(27-2)20(16)28-3)18-19-13(10-15(23-18)21(24)25)12-6-4-5-7-14(12)22-19/h4-10,22H,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPUQKKKCDQQML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(=CC(=N2)C(=O)O)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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